2-Ethoxy-5-methylbenzenesulfonamide

Description

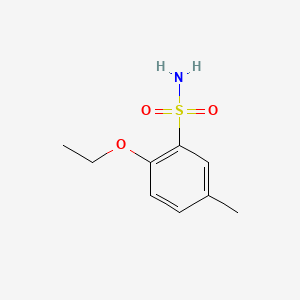

2-Ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring. Sulfonamides are known for their versatility as intermediates in organic synthesis and their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOTEGIJVQWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655654 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187471-14-3 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 2-Ethoxy-5-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Ethoxy-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Ethoxy-5-methylbenzenesulfonamide can be contextualized by comparing it to analogs with modified substituents or backbone variations. Below is a detailed analysis based on the provided evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

The methyl group at the 5-position is less sterically demanding than the 2-oxopropyl group in 116091-63-5, which may reduce steric hindrance in enzyme-binding interactions .

Functional Group Modifications Compounds with ester groups (e.g., 33045-53-3) exhibit improved stability under acidic conditions, making them suitable for oral drug formulations. In contrast, the absence of esterification in 2-Ethoxy-5-methylbenzenesulfonamide suggests it may require alternative prodrug strategies .

Safety and Handling

- While safety data for 2-Ethoxy-5-methylbenzenesulfonamide are absent, analogs like 116091-63-5 lack classified hazards but require standard sulfonamide precautions (e.g., avoiding inhalation) .

Biological Activity

2-Ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique chemical structure, exhibits interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure

The chemical formula for 2-Ethoxy-5-methylbenzenesulfonamide is . Its structure includes an ethoxy group and a methyl group attached to a benzenesulfonamide core, which is essential for its biological activity.

The biological activity of 2-Ethoxy-5-methylbenzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known to mimic natural substrates, leading to competitive inhibition of enzyme activity. For instance, it has been observed to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound interferes with metabolic pathways by inhibiting enzymes involved in folate synthesis.

- Receptor Interaction : Preliminary studies suggest potential interactions with inflammatory mediators, indicating possible anti-inflammatory effects.

Biological Activity Overview

Research indicates that 2-Ethoxy-5-methylbenzenesulfonamide exhibits several noteworthy biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits the growth of various bacterial strains by blocking folic acid synthesis. |

| Anti-inflammatory | Potential to modulate inflammatory pathways, although specific mechanisms require further elucidation. |

| Enzyme Inhibition | Interacts with specific enzymes related to metabolic processes, affecting cellular functions. |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Ethoxy-5-methylbenzenesulfonamide and related compounds:

- Antimicrobial Studies : A study demonstrated that sulfonamide derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting potential antiviral applications against hepatitis B virus (HBV) infections .

- Structure-Activity Relationship (SAR) : Research on similar sulfonamide compounds highlighted the importance of substituents on the phenyl rings for sustained activation of signaling pathways such as NF-κB and ISRE, which are crucial for immune responses .

- In Vivo Applications : In murine models, compounds structurally related to 2-Ethoxy-5-methylbenzenesulfonamide showed enhanced immunological responses when used as co-adjuvants in vaccination studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.